molecular formula C8H11F2N3O2 B13617073 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13617073
M. Wt: 219.19 g/mol
InChI Key: YHQJZFLLMDEZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoroethyl and isopropyl groups. One common synthetic route involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the difluoroethyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s chemical properties.

    Substitution: The difluoroethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or hydrophobic interactions. The triazole ring may also play a crucial role in stabilizing the compound’s interaction with its target, thereby modulating its biological activity.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,2,2-Trifluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid: This compound contains a trifluoroethyl group instead of a difluoroethyl group, which may result in different chemical and biological properties.

    1-(2,2-Difluoroethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of an isopropyl group, potentially affecting its reactivity and applications

Properties

Molecular Formula

C8H11F2N3O2

Molecular Weight

219.19 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C8H11F2N3O2/c1-4(2)7-6(8(14)15)11-12-13(7)3-5(9)10/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

YHQJZFLLMDEZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1CC(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.